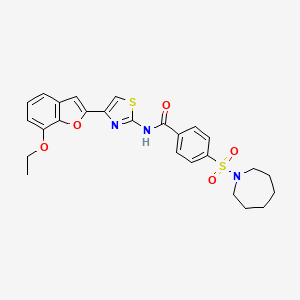

4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S2/c1-2-33-22-9-7-8-19-16-23(34-24(19)22)21-17-35-26(27-21)28-25(30)18-10-12-20(13-11-18)36(31,32)29-14-5-3-4-6-15-29/h7-13,16-17H,2-6,14-15H2,1H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEIERQCDMLCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The benzofuran and thiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonylation: The azepane ring is introduced through sulfonylation reactions, where azepane is reacted with sulfonyl chlorides.

Final Coupling: The final step involves coupling the sulfonylated azepane with the benzamide-thiazole intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Various nucleophiles (amines, thiols), often under basic conditions

Major Products

Oxidation: Oxidized derivatives of the benzofuran and thiazole rings

Reduction: Sulfide derivatives

Substitution: Substituted benzamide or thiazole products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide exhibit significant anticancer properties. The mechanism of action is thought to involve the inhibition of DNA topoisomerases, enzymes essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells, showcasing the compound's potential as an anticancer agent.

Case Study:

A study demonstrated that derivatives containing thiazole structures showed cytotoxicity against various cancer cell lines, suggesting that modifications to the sulfonamide group can enhance activity further .

Antimicrobial Properties

The compound also displays notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus. The presence of the benzofuran moiety is believed to enhance its efficacy as an antimicrobial agent.

Case Study:

In vitro evaluations indicated that related compounds effectively inhibited various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Toxicity and Safety Profile

While showing promising biological activity, the toxicity profile of this compound needs careful consideration. Studies suggest low toxicity at therapeutic concentrations; however, higher doses may lead to hepatotoxicity and nephrotoxicity. Therefore, appropriate dosing is critical in experimental applications.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzamide and thiazole moieties might facilitate binding to active sites, while the benzofuran and azepane groups could modulate the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Impact of Substituents on Properties and Activity

Thiazole Substitution

- Benzofuran vs. Phenyl/Phenoxy: The target’s 7-ethoxybenzofuran-thiazole group () may improve lipophilicity and aromatic interactions compared to simpler phenyl (e.g., 4-phenoxyphenyl in ) or pyridyl () substituents. Benzofuran derivatives are often associated with enhanced metabolic stability .

Sulfonyl Group Variations

- Azepane vs. Piperidine : Azepane’s seven-membered ring (target compound, ) increases conformational flexibility and may enhance solubility compared to six-membered piperidine (e.g., 2D216 in ).

- Sulfonamide Positioning : The para-substitution on benzamide (common across analogs) optimizes electronic effects for hydrogen bonding .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 437.53 g/mol

Structural Components

- Azepan Ring : A seven-membered saturated nitrogen-containing ring that may contribute to the compound's ability to interact with biological targets.

- Thiazole and Benzofuran Moieties : These aromatic structures are often linked to various pharmacological properties, including anti-inflammatory and anti-cancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The azepan moiety may allow for enhanced binding affinity to biological targets, while the thiazole and benzofuran components can modulate various signaling pathways.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis.

- Antimicrobial Activity : Some studies indicate that it possesses antimicrobial properties, effective against certain bacterial strains.

Summary of Biological Activities

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxicity of the compound against breast cancer cells (MCF-7).

- Methodology : MCF-7 cells were treated with varying concentrations of the compound, followed by MTT assays to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Anti-inflammatory Study :

- Objective : To determine the effect on TNF-alpha production in LPS-stimulated macrophages.

- Methodology : Macrophages were pre-treated with the compound before LPS exposure, followed by ELISA assays for TNF-alpha levels.

- Results : A marked reduction in TNF-alpha production was recorded, indicating potential use in inflammatory diseases.

Q & A

Q. What strategies are used to study its mechanism of action in signaling pathways?

- Methods :

- Western blotting : Detect phosphorylation status of MAPK/ERK or PI3K/AKT pathways .

- CRISPR-Cas9 knockout : Identify target genes by silencing suspected receptors (e.g., EGFR) .

- Metabolic profiling : LC-MS-based metabolomics to trace changes in key metabolites (e.g., ATP, NAD+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.